Methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate
Overview
Description
Methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate is a complex organic compound that features a furan ring, a benzoyl group, and a methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate typically involves multi-step organic reactions. One common approach is the condensation reaction between furan-2-carboxylic acid and 2-aminobenzoyl chloride, followed by esterification with 3-methylpentanoic acid. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism by which Methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the benzoyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar furan ring structure.
Benzoyl chloride: Shares the benzoyl functional group.
Methyl 3-methylpentanoate: Contains the same ester moiety.
Uniqueness
Methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate is unique due to its combination of a furan ring, benzoyl group, and methylpentanoate moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
methyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-12(2)16(19(24)25-3)21-17(22)13-8-5-6-9-14(13)20-18(23)15-10-7-11-26-15/h5-12,16H,4H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCREVYRHWHYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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